2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methyl-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: The benzothiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation can yield sulfoxides or sulfones .
Scientific Research Applications
2,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other benzothiazole derivatives with potential biological activities.
Biology: It is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. It can also interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its antimicrobial and anticancer properties.
6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Studied for its anti-inflammatory and analgesic activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-4-3-9(16)7-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXIIBHOKCSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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